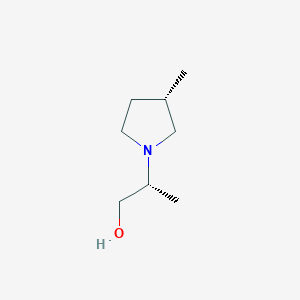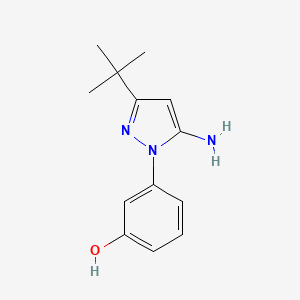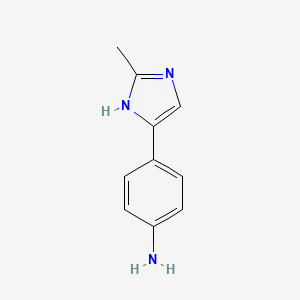![molecular formula C13H21N3 B8634010 4-[(2-pyrrolidin-1-ylethylamino)methyl]aniline](/img/structure/B8634010.png)
4-[(2-pyrrolidin-1-ylethylamino)methyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-pyrrolidin-1-ylethylamino)methyl]aniline is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-pyrrolidin-1-ylethylamino)methyl]aniline typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the reaction of 4-aminobenzylamine with 2-(pyrrolidin-1-yl)ethylamine under appropriate conditions . The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
4-[(2-pyrrolidin-1-ylethylamino)methyl]aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkylated derivatives.
Aplicaciones Científicas De Investigación
4-[(2-pyrrolidin-1-ylethylamino)methyl]aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as an intermediate in chemical manufacturing
Mecanismo De Acción
The mechanism of action of 4-[(2-pyrrolidin-1-ylethylamino)methyl]aniline involves its interaction with specific molecular targets. The pyrrolidine ring allows the compound to fit into binding sites of certain proteins, potentially modulating their activity. This interaction can affect various biological pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(Pyrrolidin-1-yl)benzonitrile: Another compound featuring a pyrrolidine ring, used as a selective androgen receptor modulator.
4-(3S-(1R-(1-naphthyl)ethylamino)pyrrolidin-1-yl)phenylacetic acid: Known for its stability and use as an active pharmaceutical ingredient.
Uniqueness
4-[(2-pyrrolidin-1-ylethylamino)methyl]aniline is unique due to its specific structure, which allows for versatile interactions with biological targets. Its combination of a pyrrolidine ring and an amino group makes it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C13H21N3 |
|---|---|
Peso molecular |
219.33 g/mol |
Nombre IUPAC |
4-[(2-pyrrolidin-1-ylethylamino)methyl]aniline |
InChI |
InChI=1S/C13H21N3/c14-13-5-3-12(4-6-13)11-15-7-10-16-8-1-2-9-16/h3-6,15H,1-2,7-11,14H2 |
Clave InChI |
ZYCBZVXAZKJTCK-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CCNCC2=CC=C(C=C2)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
methyl}pyridine](/img/structure/B8633934.png)













